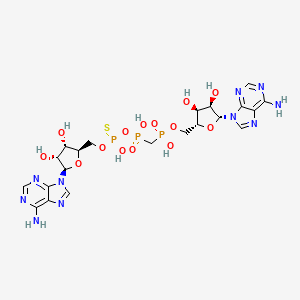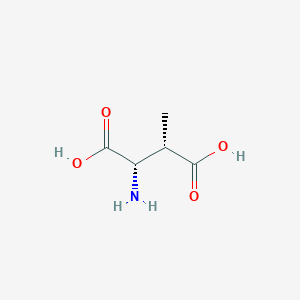
threo-3-methyl-L-aspartic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
threo-3-methyl-L-aspartic acid: is an organic compound belonging to the class of L-alpha-amino acids. It is a derivative of aspartic acid with a 3-methyl substituent. This compound is known for its involvement in the methylaspartate cycle and is characterized by its unique structural configuration, which includes the L-configuration of the alpha-carbon atom .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: threo-3-methyl-L-aspartic acid can be synthesized through various methods. One common approach involves the use of glutamate mutase, a cobalamin-dependent enzyme, which catalyzes the reversible interconversion of L-glutamate and L-threo-3-methylaspartate via a radical-based mechanism . The reaction conditions typically involve the use of 5’-deoxyadenosylcobalamin as a cofactor, which facilitates the cleavage of the Co-C bond to generate an adenosyl radical and Co2+ .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the enzymatic synthesis using glutamate mutase provides a potential route for large-scale production. The process involves the use of bioreactors and optimized reaction conditions to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: threo-3-methyl-L-aspartic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products Formed:
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
threo-3-methyl-L-aspartic acid has several scientific research applications, including:
Chemistry: Used as a model compound in studies of amino acid derivatives and their reactivity.
Biology: Involved in the study of metabolic pathways, particularly the methylaspartate cycle.
Industry: Utilized in the synthesis of specialized chemicals and as a precursor in various industrial processes
Mecanismo De Acción
The mechanism of action of threo-3-methyl-L-aspartic acid involves its role as a substrate for methylaspartate ammonia-lyase. This enzyme catalyzes the formation of the alpha,beta-unsaturated bond by the reversible anti-elimination of ammonia from L-threo-beta-methylaspartate. The molecular targets include specific enzymes involved in the methylaspartate cycle, and the pathways involve the formation and breakdown of methylaspartate derivatives .
Comparación Con Compuestos Similares
L-aspartic acid: A non-methylated derivative of aspartic acid.
L-glutamic acid: Another amino acid with a similar structure but different functional groups.
L-threonine: An amino acid with a similar configuration but different side chains.
Uniqueness: threo-3-methyl-L-aspartic acid is unique due to its specific methyl substitution at the 3-position, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in studies of amino acid derivatives and their roles in metabolic pathways .
Propiedades
Número CAS |
642-92-2 |
|---|---|
Fórmula molecular |
C5H9NO4 |
Peso molecular |
147.13 g/mol |
Nombre IUPAC |
(2S,3S)-2-amino-3-methylbutanedioic acid |
InChI |
InChI=1S/C5H9NO4/c1-2(4(7)8)3(6)5(9)10/h2-3H,6H2,1H3,(H,7,8)(H,9,10)/t2-,3-/m0/s1 |
Clave InChI |
LXRUAYBIUSUULX-HRFVKAFMSA-N |
SMILES isomérico |
C[C@@H]([C@@H](C(=O)O)N)C(=O)O |
SMILES canónico |
CC(C(C(=O)O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-{5-[Amino(iminio)methyl]-1H-indol-2-YL}-5-bromo-4-oxidophenyl)acetate](/img/structure/B10776484.png)
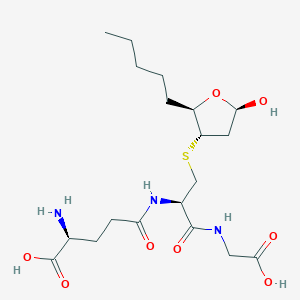

![2-(Carboxymethoxy)-5-[(2S)-2-({(2S)-2-[(3-carboxypropanoyl)amino]-3-phenylpropanoyl}amino)-3-oxo-3-(pentylamino)propyl]benzoic acid](/img/structure/B10776505.png)

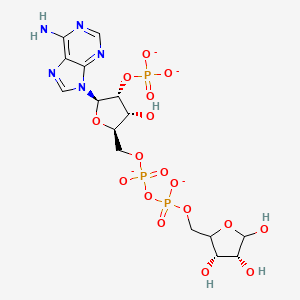

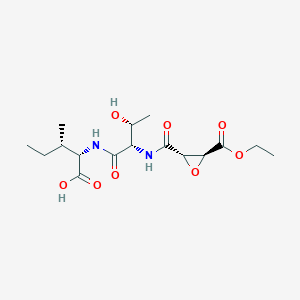

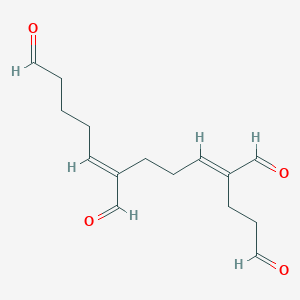

![2'-O-[1-Ethyl-1H-imidazol)] thymidine-5'-monophosphate](/img/structure/B10776569.png)
![3,4-Bis[(2-hydroxyphenyl)methylideneamino]benzoic acid;iron](/img/structure/B10776576.png)
